Danaidal
Overview
Description
Danaidal is a naturally occurring compound found in certain insects, particularly in the male moths of the Arctiinae subfamily. It is a pyrrolizidine alkaloid derivative and plays a crucial role in the chemical communication and mating behaviors of these insects. This compound is known for its role as a precursor to the pheromone hydroxythis compound, which is used by male moths to attract females during courtship .
Mechanism of Action
Target of Action
Danaidal, also known as Danazol, is a synthetic steroid with antigonadotropic and anti-estrogenic activities . It primarily targets the pituitary gland, specifically inhibiting the output of gonadotropins . Gonadotropins are hormones that play a crucial role in sexual development and fertility.
Mode of Action
This compound acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It possesses some androgenic properties. As a gonadotropin inhibitor, this compound suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins . This compound also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of gonadotropins. By suppressing the pituitary-ovarian axis, this compound impacts the normal hormonal regulation of the menstrual cycle. This results in a decrease in estrogen production, which can be beneficial in conditions such as endometriosis and fibrocystic breast disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of estrogen-dependent processes. By reducing the production of estrogen, this compound can alleviate symptoms associated with conditions like endometriosis and fibrocystic breast disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Danaidal involves the conversion of pyrrolizidine alkaloids sequestered from host plants by insects. These alkaloids undergo a series of chemical transformations, including esterification with small, branched aliphatic 2-hydroxy acids of insect origin . The synthetic route to this compound can be summarized as follows:
Extraction of Pyrrolizidine Alkaloids: Pyrrolizidine alkaloids are extracted from the host plants.
Esterification: The extracted alkaloids are esterified with 2-hydroxy acids to form insect-specific pyrrolizidine alkaloids.
Conversion to this compound: The insect-specific pyrrolizidine alkaloids are further converted to this compound through a series of chemical reactions involving oxidation and reduction steps.
Industrial Production Methods
laboratory synthesis methods have been developed to study its chemical properties and biological functions .
Chemical Reactions Analysis
Types of Reactions
Danaidal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxythis compound, a key pheromone component in moths.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions involving the ester group can lead to the formation of different derivatives of this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the conversion of this compound to hydroxythis compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride can be used to revert this compound to its precursor forms.
Esterification Reagents: Esterification reactions typically involve the use of acid chlorides or anhydrides in the presence of a base.
Major Products
Hydroxythis compound: The primary product formed from the oxidation of this compound.
Various Ester Derivatives: Formed through substitution reactions involving the ester group.
Scientific Research Applications
Danaidal has several scientific research applications, including:
Chemical Ecology: Studying the role of this compound in insect chemical communication and mating behaviors.
Pheromone Research: Investigating the biosynthesis and function of hydroxythis compound as a pheromone in moths.
Evolutionary Biology: Understanding the evolutionary significance of pyrrolizidine alkaloid derivatives in insect-plant interactions.
Synthetic Chemistry: Developing synthetic routes and studying the chemical properties of this compound and its derivatives.
Comparison with Similar Compounds
Danaidal is unique among pyrrolizidine alkaloid derivatives due to its specific role in insect chemical communication. Similar compounds include:
Hydroxythis compound: The oxidized form of this compound, serving as a pheromone in moths.
Suffrutine A and B: Synthetic analogs of this compound used in chemical research.
This compound’s uniqueness lies in its specific role as a precursor to hydroxythis compound and its involvement in the mating behaviors of certain moth species .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-7-3-5-9-4-1-2-8(7)9/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPOKRZUBPDZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182009 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27628-46-2 | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027628462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrrolizine, 6,7-dihydro-1-formyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of Danaidal?
A1: this compound (2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde) functions as a sex pheromone in several moth species, particularly within the Arctiidae family [, , ]. It is released by males to attract females during courtship. []
Q2: How is this compound produced in insects?
A2: this compound is not directly synthesized by the insects themselves. Instead, it is derived from pyrrolizidine alkaloids (PAs), which are sequestered by the larvae from their host plants. [, ] These PAs are then metabolized into this compound and other related compounds.
Q3: Is this compound production in insects dependent on their diet?
A3: Yes, the production of this compound is directly linked to the larval diet. Research on Haploa clymene demonstrated that larvae fed on PA-containing plants like Eupatorium purpureum produced this compound, while those fed on PA-free plants like Plantago rugelii did not. [] This highlights the critical role of dietary PAs as precursors for this compound biosynthesis.
Q4: Are there synthetic routes for producing this compound?
A4: Yes, this compound can be synthesized chemically. One reported method involves a multi-step process starting from ethyl 2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate, utilizing sulfur dehydrogenation or MnO2 oxidation, followed by reduction and a final oxidation step. [, ] This provides a way to obtain this compound for research purposes without relying on natural extraction.
Q5: What is the significance of understanding this compound's evolutionary history?
A5: Investigating the presence of this compound across different moth species provides insights into the evolutionary history of this pheromone signaling system. The fact that this compound is found in various Arctiidae subfamilies suggests a single, early evolutionary origin for its production, likely predating the divergence of these subfamilies. [] This knowledge contributes to our broader understanding of insect communication and evolution.
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